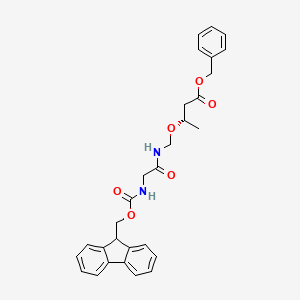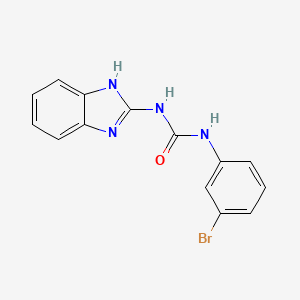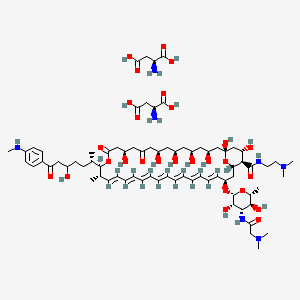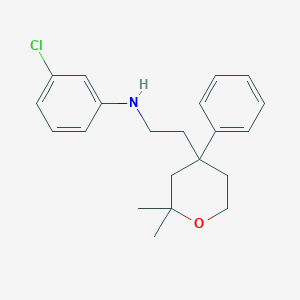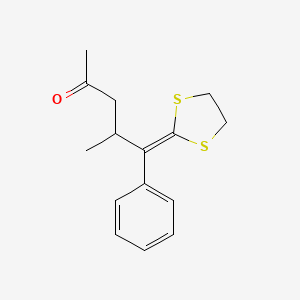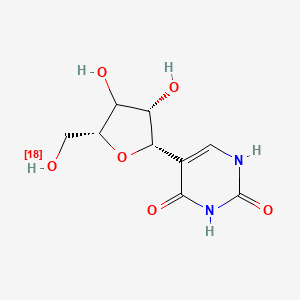
Pseudouridine-O18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudouridine-O18 is a modified nucleoside, often referred to as the “fifth RNA nucleotide.” It is an isomer of uridine, where the uracil is attached to the ribose via a carbon-carbon bond instead of the usual nitrogen-carbon bond. This modification is found in various types of RNA, including transfer RNA, ribosomal RNA, and small nuclear RNA. This compound plays a crucial role in the stability and function of RNA molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pseudouridine involves the isomerization of uridine. One common method is the semi-enzymatic route, which uses adenosine-5’-monophosphate and uracil as starting materials. The reaction is catalyzed by pseudouridine monophosphate glycosidase, which facilitates the conversion of uridine to pseudouridine . Another method involves the selective and atom-economic rearrangement of uridine by cascade biocatalysis, which includes multiple enzyme-catalyzed steps .
Industrial Production Methods
Industrial production of pseudouridine typically involves large-scale enzymatic synthesis. The process is optimized to achieve high yields and purity, often using bioreactors to facilitate the enzymatic reactions. The final product is purified through various chromatographic techniques to ensure its suitability for research and medical applications.
Análisis De Reacciones Químicas
Types of Reactions
Pseudouridine undergoes several types of chemical reactions, including:
Isomerization: The primary reaction where uridine is converted to pseudouridine.
Substitution: Pseudouridine can participate in substitution reactions, particularly in the presence of specific enzymes.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Enzymes: Pseudouridine synthases are the primary enzymes used in the isomerization process.
Catalysts: Various biocatalysts are employed to enhance the reaction efficiency.
Solvents: Aqueous solutions are commonly used, with specific pH conditions to optimize enzyme activity.
Major Products
The major product of these reactions is pseudouridine itself, which can be further modified to produce derivatives like N1-methyl-pseudouridine, used in mRNA vaccines .
Aplicaciones Científicas De Investigación
Pseudouridine-O18 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified RNA molecules.
Biology: Plays a role in the stability and function of various RNA molecules, influencing gene expression and protein synthesis.
Medicine: Incorporated into mRNA vaccines to enhance their stability and reduce immunogenicity.
Industry: Used in the production of synthetic RNA for research and therapeutic purposes.
Mecanismo De Acción
Pseudouridine exerts its effects by stabilizing RNA structures. It enhances base stacking and promotes a C3’-endo conformation of the ribose moiety, which increases the thermal stability of RNA. This modification also affects the hydrogen bonding pattern, providing an extra hydrogen bond donor group (N1H) in the major groove, which can influence RNA-protein interactions and RNA folding .
Comparación Con Compuestos Similares
Similar Compounds
Uridine: The parent compound from which pseudouridine is derived.
N1-methyl-pseudouridine: A derivative of pseudouridine with enhanced stability and reduced immunogenicity, used in mRNA vaccines.
Uniqueness
Pseudouridine is unique due to its ability to enhance the stability and function of RNA molecules. Unlike uridine, pseudouridine can form additional hydrogen bonds, which contribute to the overall stability of RNA structures. This makes it particularly valuable in therapeutic applications, where RNA stability is crucial.
Propiedades
Fórmula molecular |
C9H12N2O6 |
|---|---|
Peso molecular |
246.20 g/mol |
Nombre IUPAC |
5-[(2S,3S,5R)-3,4-dihydroxy-5-((18O)oxidanylmethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)/t4-,5?,6+,7+/m1/s1/i12+2 |
Clave InChI |
PTJWIQPHWPFNBW-YGIQHNHNSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@H](C([C@H](O2)C[18OH])O)O |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)

